4-Ethyl-2-propylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1141348-72-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-ethyl-2-propylphenol |
InChI |
InChI=1S/C11H16O/c1-3-5-10-8-9(4-2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
DTRXPNPTVRYGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)CC)O |
Origin of Product |
United States |
Synthetic Routes and Precursor Utilization for 4 Ethyl 2 Propylphenol Analogs
Strategic Alkylation of Phenolic Substrates
The alkylation of phenols is a fundamental method for synthesizing alkylphenols, including analogs of 4-ethyl-2-propylphenol. Friedel-Crafts alkylation is a primary example of this approach, where an alkyl group is introduced onto an electron-rich aromatic ring using a Lewis acid catalyst. jk-sci.com The process begins with the generation of a carbocation electrophile from an alkyl halide, which is then attacked by the aromatic ring. jk-sci.com Subsequent deprotonation restores the aromaticity of the ring. jk-sci.com
However, the reaction can be challenging to control, as primary and secondary alkyl groups may rearrange, leading to a mixture of products. jk-sci.com The choice of catalyst is crucial in minimizing side reactions and can range from very active Lewis acids like AlCl₃ to milder ones such as BCl₃ and SnCl₄. jk-sci.com The reaction conditions, including the use of excess aromatic reactant, can also influence the product distribution. jk-sci.com Phenols, being bidentate nucleophiles, can undergo both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.com High concentrations of the catalyst tend to favor C-acylation. stackexchange.com
Newer methodologies have focused on developing more selective and environmentally benign catalysts. For instance, a silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has been shown to be effective for the ortho-alkylation of phenols with alkenes. whiterose.ac.uk This solid catalyst exhibits mainly Lewis acidity and demonstrates selectivity for the introduction of the first alkyl group at the ortho position. whiterose.ac.uk
Catalytic Conversion of Lignin-Derived Compounds to Alkylphenols
Lignin (B12514952), a complex biopolymer rich in phenolic moieties, represents a renewable feedstock for the production of valuable alkylphenols. acs.orgwur.nl Various catalytic strategies have been developed to depolymerize lignin and selectively convert its derivatives into 4-alkylphenols.
One innovative approach involves the hydrogen-free production of 4-alkylphenols directly from native lignin. acs.org This method utilizes a Pt/NiAl₂O₄ catalyst and relies on a self-reforming-driven depolymerization and hydrogenolysis process. acs.org The reaction is initiated by the reforming of aliphatic hydroxyls, followed by the cleavage of C-O linkages and demethoxylation. acs.orgresearchgate.net This one-pot strategy can achieve a high yield of 4-alkylphenols, with one study reporting 17.3 wt% from birch lignin. acs.orgresearchgate.net The use of a Ru/NiAl₂O₄ catalyst has also shown promise, offering improved demethoxylation efficiency and stability. researchgate.net
Another strategy focuses on the hydrotreatment of lignin using non-precious metal, sulfur-tolerant catalysts. rsc.org Phosphided NiMo catalysts on various supports have been successfully used for the conversion of Kraft lignin to alkylphenols in the absence of an external solvent. rsc.org With a NiMoP catalyst on a SiO₂ support, a monomer yield of up to 51.8 wt% was achieved, with alkylphenols being the dominant component. rsc.org
The selective demethoxylation of lignin-derived phenols is another key step. For example, 4-propylguaiacol can be converted to 4-propylphenol (B1200801) using a sulfided NiMo/Al₂O₃ catalyst. rsc.org Furthermore, MoP/SiO₂ has been identified as a highly effective catalyst for the demethoxylation of 2-methoxy-4-propylphenol (B1219966), achieving a near-complete conversion with an 88 mol% yield of 4-propylphenol. d-nb.info
The following table summarizes the yields of 4-alkylphenols from various lignin conversion processes.
| Lignin Source/Model Compound | Catalyst | Product | Yield | Reference |
| Birch Lignin | Pt/NiAl₂O₄ | 4-Alkylphenols | 17.3 wt% | acs.orgresearchgate.net |
| Birch Lignin Oil/Eugenol | Co₁-Fe₀.₁@NC | 4-Propylphenol | 64.7 mol% / 88.3 mol% | nih.gov |
| Kraft Lignin | NiMoP/SiO₂ | Alkylphenols | 30.6 wt% | rsc.orgrsc.org |
| 2-methoxy-4-propylphenol | MoP/SiO₂ | 4-Propylphenol | 88 mol% | d-nb.info |
Enzymatic Synthesis Pathways of Hydroxylated Alkylphenols
Enzymatic methods offer a green and highly selective alternative for the synthesis of hydroxylated alkylphenols. These biocatalytic approaches often exhibit remarkable regio- and enantioselectivity, which is difficult to achieve through traditional chemical synthesis. pnas.orgnih.gov
Regio- and Enantioselective Biocatalysis
P450 monooxygenases are a versatile class of enzymes capable of selective C-H bond oxidation. pnas.org A chemomimetic biocatalytic system from Corynebacterium glutamicum has been developed for the selective oxidation of the aliphatic C-H bonds in p- and m-alkylphenols. pnas.orgpnas.org This system utilizes a series of enzymes (CreHI, CreJEF/CreG/CreC, and CreD) to install and then remove a phosphate (B84403) directing group, enabling controlled oxidation. pnas.org This biocatalytic system demonstrates perfect stereoselectivity in the hydroxylation of p-ethylphenol and m-ethylphenol. pnas.orgpnas.org
Engineered P450BM3 mutants have also been developed for the highly regioselective para-hydroxylation of m-alkylphenols, producing valuable m-alkylbenzene-1,4-diols with high conversion rates (95-99%) and regioselectivity (91-99%). acs.org
Vanillyl Alcohol Oxidase (VAO) Mediated Transformations
Vanillyl alcohol oxidase (VAO), a flavoenzyme from Penicillium simplicissimum, is a well-studied biocatalyst for the conversion of 4-alkylphenols. wur.nlnih.gov VAO catalyzes the conversion of these substrates via the formation of a p-quinone methide intermediate. wur.nlnih.gov This intermediate can then be stereospecifically attacked by water to produce (R)-1-(4'-hydroxyphenyl)alcohols or undergo rearrangement to form 1-(4'-hydroxyphenyl)alkenes. nih.gov
The product distribution of VAO-mediated reactions can be influenced by the reaction medium. nih.gov For instance, performing the conversion of 4-propylphenol in organic solvents can shift the selectivity towards the formation of the cis-alkene. nih.gov VAO demonstrates high enantioselectivity in the hydroxylation of 4-ethylphenol (B45693) and 4-propylphenol, yielding the corresponding (R)-alcohols with an enantiomeric excess of 94%. wur.nlrug.nl Isotope labeling studies have confirmed that the oxygen atom incorporated into the alcohol product originates from water. wur.nlrug.nl
The table below details the products and enantiomeric excess (ee) of VAO-mediated transformations of various 4-alkylphenols.
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
| 4-Ethylphenol | Vanillyl Alcohol Oxidase (VAO) | (R)-1-(4'-hydroxyphenyl)ethanol | 94% | wur.nlrug.nluu.nl |
| 4-Propylphenol | Vanillyl Alcohol Oxidase (VAO) | (R)-1-(4'-hydroxyphenyl)propanol | 94% | wur.nlrug.nl |
| 2-Methoxy-4-propylphenol | Vanillyl Alcohol Oxidase (VAO) | (R)-1-(4'-hydroxy-3'-methoxyphenyl)propanol | 94% | rug.nl |
| 4-Ethylphenol | Engineered VAO variant | (S)-1-(4-hydroxyphenyl)ethanol | 80% | uu.nl |
Chemical Transformations and Reaction Mechanisms of 4 Ethyl 2 Propylphenol
Catalytic Dealkylation Processes for Phenol (B47542) Production
The catalytic dealkylation of alkylphenols, such as 4-ethyl-2-propylphenol, is a significant pathway for the production of phenol, a valuable platform chemical. This process involves the cleavage of alkyl groups from the aromatic ring.
Zeolites, particularly ZSM-5, have demonstrated exceptional performance in the dealkylation of alkylphenols due to their unique pore structures and acidic properties. The shape-selective nature of ZSM-5 is a key factor in achieving high selectivity towards phenol and the corresponding olefins. oaepublish.comresearchgate.net The microporous channels of ZSM-5 are of a size that allows the linear alkylphenols and the desired products, phenol and olefins, to diffuse through, while inhibiting the formation of bulkier side products. rsc.org This "transition-state shape selectivity" prevents undesirable reactions like disproportionation and transalkylation. oaepublish.com
Studies comparing ZSM-5 with zeolites having larger pores, such as USY (FAU topology), have highlighted the importance of micropore dimensionality. researchgate.netrsc.org While USY has a similar acidity and 3D micropore network to ZSM-5, its larger pore size (0.74 nm vs. 0.55 nm for ZSM-5) leads to lower selectivity and more pronounced deactivation due to coking. researchgate.netrsc.org This indicates that the tight fit of the reactants and products within the ZSM-5 pores is crucial for a selective catalytic performance. rsc.org The development of hierarchical ZSM-5 zeolites, which contain both micropores and mesopores, has shown to improve the diffusion of reactants and products, further enhancing catalytic activity, especially at lower temperatures. mdpi.com
The reactivity of different alkylphenols in dealkylation over H-ZSM-5 varies significantly. For instance, 4-ethylphenol (B45693) is less reactive than 4-n-propylphenol, which in turn is much less reactive than 4-isopropylphenol (B134273). acs.orgacs.org This difference in reactivity is attributed to the stability of the respective transition states during the dealkylation process. acs.orgacs.org
Reaction conditions play a critical role in determining the product distribution during the catalytic dealkylation of alkylphenols. Key parameters include temperature, the presence of water, and the catalyst's properties, such as its Si/Al ratio.
Temperature: The dealkylation reaction is endothermic, requiring relatively high temperatures (500–600 K) for the entropic gain to favor the reaction. acs.org Studies on the dealkylation of a mixture of ethylphenol and propylphenol over a ZSM5-40 catalyst showed that the yield of dealkylated products (phenol + olefin) increases with temperature. researchgate.net For instance, in the dealkylation of 4-n-propylphenol over a ZSM5-40 catalyst, the conversion increases significantly as the temperature is raised from approximately 225°C to 325°C. rsc.org However, at higher temperatures, side reactions can become more prominent.
Catalyst Acidity (Si/Al Ratio): The acidity of the ZSM-5 catalyst, which is related to its Si/Al ratio, significantly influences both its activity and selectivity. Catalysts with a lower Si/Al ratio (higher acidity) exhibit higher initial activity, meaning they can achieve a certain conversion at a lower temperature. rsc.org However, catalysts with a higher Si/Al ratio (lower acidity) show higher selectivity towards the desired dealkylated products and greater stability over time. rsc.org This is because lower acidity reduces the rate of side reactions and coking. rsc.org
Interactive Data Table: Effect of Reaction Conditions on 4-n-Propylphenol Dealkylation over Zeolites
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Co-feed | Conversion (%) | Selectivity to Phenol + Propylene (%) | Reference |
| ZSM5-40 | 305 | 3.7 | Water | High | High | rsc.org |
| USY-40 | 365 | 3.7 | Water | Lower than ZSM-5 | Lower than ZSM-5 | rsc.org |
| ZSM5-15 | 270 | 3.7 | Water | High | Lower | researchgate.net |
| ZSM5-140 | 365 | 3.7 | Water | Lower | Higher | researchgate.net |
| ZSM-5 | N/A | N/A | No Water | Rapid Deactivation | ~40 | researchgate.net |
Hydrodeoxygenation Reactions of Phenolic Structures
Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived compounds, like this compound, into valuable hydrocarbons and fuels. This reaction involves the removal of oxygen atoms from the phenolic structure in the presence of a catalyst and hydrogen.
The HDO of lignin-derived phenols can proceed through different reaction pathways, primarily direct deoxygenation (DDO) or hydrogenation (HYD) of the aromatic ring followed by deoxygenation. The choice of catalyst and reaction conditions determines the dominant pathway and the final product distribution. For instance, the HDO of 4-propylguaiacol, a related lignin (B12514952) model compound, over a MoS₂/γ-alumina catalyst at 250-450°C and 500 psig of hydrogen resulted in dealkylation to various alkylated phenols, including ethyl- and methylpropylphenols. nrel.gov Mild deoxygenation to phenols is favored at 350°C, while higher temperatures promote the formation of hydrocarbons. nrel.gov
Bimetallic catalysts, such as Pt- and Ru-modified zeolites, have shown high efficiency in the selective demethoxylation and dealkylation of alkylphenols. researchgate.net For example, a 10Ni1Pt/Z-h catalyst selectively catalyzed the hydrogenolysis of the C-O bond in 2-methoxy-4-propylphenol (B1219966) to form 4-propylphenol (B1200801), which was then dealkylated to phenol. mdpi.com The HDO of 4-propylphenol over a Pt/AC catalyst at 280°C and 40 bar of hydrogen showed high selectivity towards propylcyclohexane, indicating significant ring hydrogenation. mdpi.com In contrast, using a Pt/Nb₂O₅ catalyst for the HDO of propylphenols aimed to remove the hydroxyl group while preserving the aromatic ring. researchgate.net
The presence of acidic sites on the catalyst support can promote dealkylation and isomerization reactions. For example, in the HDO of 2-methyl-4-propylphenol, a mixture of Pd/C and H-ZSM-5 was used to achieve a high conversion and yield of propylcyclohexene, demonstrating the need for acidity in the HDO process. mdpi.com
Thermal and Catalytic Cracking of Alkylphenols
Thermal and catalytic cracking are important transformation pathways for alkylphenols like this compound, leading to the formation of smaller, more valuable molecules.
In the context of upgrading lignin-derived bio-oils, the catalytic fast pyrolysis of lignin can produce a range of phenolic compounds, including 4-ethyl-2-methoxyphenol (B121337). ntnu.no Subsequent cracking of these compounds over catalysts can lead to the formation of phenol and other smaller aromatic compounds. ntnu.no
Zeolite catalysts are particularly effective for the cracking of alkylphenols. For instance, the cracking of 4-propylphenol over a commercial ZSM-5 catalyst yields phenol and propylene. researchgate.net The deactivation of the catalyst during this process is a significant challenge and is often attributed to the formation of chemisorbed phenolates and polyaromatic species that block the catalyst pores. researchgate.net The use of mechanochemically delaminated hierarchical MCM-22 zeolites has been shown to improve resistance to deactivation during the cracking of 4-propylphenol. researchgate.net
Thermal cracking, in the absence of a catalyst, generally requires higher temperatures. google.com The stability of alkylphenols in supercritical water has been investigated, with studies showing that compounds like 4-isopropylphenol are remarkably stable even at 673 K, indicating the high stability of p-propylphenols under these conditions. researchgate.net
Oxidative Transformations and Product Formation
The oxidation of alkylphenols can lead to a variety of functionalized products. The selective oxidation of the aliphatic C-H bonds in alkylphenols is a key transformation for producing valuable intermediates for various chemical products. pnas.org
Enzymatic oxidation offers a highly selective route for the transformation of alkylphenols. For example, the enzyme vanillyl-alcohol oxidase (VAO) can catalyze the enantioselective hydroxylation of 4-ethylphenol and 4-propylphenol. wur.nl This process involves the formation of a p-quinone methide intermediate, which is then attacked by water to form the corresponding alcohol. wur.nl Similarly, 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1 can oxidize a range of 4-alkylphenols, including 4-n-propylphenol, by dehydrogenation to a quinone methide intermediate that is subsequently hydrated to an alcohol. researchgate.net
Chemomimetic biocatalytic systems have also been developed for the selective oxidation of alkylphenols. A system involving the enzymes CreHI, CreJEF/CreG/CreC, and CreD has been shown to selectively oxidize the aliphatic C–H bonds of p- and m-alkylated phenols. pnas.org
Chemical oxidation methods using manganese complexes as catalysts in the presence of hydrogen peroxide have been used to hydroxylate aromatic C-H bonds. The oxidation of ethylbenzene (B125841) with such a system yielded 4-ethylphenol as the major product, along with 2-ethylphenol (B104991) and ethyl-para-benzoquinone. uu.nl Similarly, the oxidation of propylbenzene (B89791) produced 4-propylphenol and 2-propylphenol. uu.nl
Coordination Chemistry and Complexation Reactions of Phenolic Species
The phenolic hydroxyl group in compounds like this compound can participate in coordination and complexation reactions with metal ions. This property can be exploited for separation and purification processes.
A study on the separation of 4-ethyl-2-methoxyphenol (EMP) demonstrated that it can form a complex with calcium ions (Ca²⁺). acs.org The reaction proceeds in stages, starting with a neutralization reaction to form a phenolate (B1203915), followed by coordination to form a final complex with a phenol-to-calcium ratio of 4:1. acs.org This complexation is reversible, and the purified EMP can be released by heating the complex. acs.org This suggests that similar complexation strategies could be applicable to this compound for its separation from mixtures.
The ability of phenols to bind to metal centers is also relevant in catalysis, where the interaction with the catalyst surface can influence the reaction pathway. For instance, the deactivation of zeolite catalysts during alkylphenol cracking is partly attributed to the strong chemisorption of phenolate species on the acidic sites. researchgate.net
Bimetallic catalysts, such as Pt-Pd systems, have been studied for the hydrogenation of 4-propylphenol. researchgate.net The interaction between the phenolic substrate and the different metal sites in the bimetallic catalyst plays a crucial role in the catalytic activity and selectivity.
Advanced Analytical and Spectroscopic Methodologies for 4 Ethyl 2 Propylphenol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 4-Ethyl-2-propylphenol, enabling its separation from isomers and other related compounds. Gas and liquid chromatography are the principal methods utilized for this purpose.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. For alkylphenols, non-polar or medium-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), are commonly employed.
In a typical GC analysis, the retention time of this compound would be influenced by its molecular weight and the polarity imparted by the hydroxyl group and alkyl chains. For instance, in analyses of complex phenolic mixtures from lignin (B12514952) depolymerization, related compounds like 2-methoxy-4-propylphenol (B1219966) and 4-ethylphenol (B45693) have been separated and identified with specific retention times under defined temperature programs. rsc.orgescholarship.org While specific retention data for this compound is not widely published, its elution is expected to occur in a predictable order relative to its isomers based on subtle differences in boiling points and column interactions.
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by subjecting the effluent from a primary column to a second, shorter column with a different stationary phase, often based on polarity. This technique is particularly advantageous for separating isomers in complex samples, such as environmental extracts or bio-oils. The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds, like alkylphenols, often appear in ordered patterns, facilitating their identification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of phenolic compounds that may not be sufficiently volatile for GC or that are present in aqueous matrices. Reversed-phase HPLC is the most common mode for alkylphenol analysis.
A standard HPLC method for this compound would likely involve a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or formic acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks. sielc.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate a wide range of alkylphenols within a single run. researchgate.net For example, a gradient system of acetonitrile-water has been successfully used to separate 4-ethylphenol and 4-ethylguaiacol. researchgate.net
Detection in HPLC is commonly achieved using a diode-array detector (DAD) or a fluorescence detector. DAD allows for the acquisition of UV-Vis spectra for each peak, with phenols typically showing maximum absorbance around 270-280 nm. researchgate.net Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths chosen to maximize the signal for the target analyte.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
| GC | e.g., DB-5ms | Helium | Mass Spectrometry (MS) | Separation of volatile phenols from complex mixtures. |
| GC×GC | Dual columns (e.g., non-polar x polar) | Helium | MS (TOFMS) | High-resolution separation of isomers in complex matrices. |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water (gradient) | DAD, Fluorescence | Quantification in aqueous and other liquid samples. researchgate.net |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with GC, it provides both chromatographic separation and mass analysis. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
The mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (164.24 g/mol ). The fragmentation pattern is characteristic of its structure. Key fragmentation pathways for alkylphenols include:
Benzylic cleavage: Loss of a methyl group (CH₃) from the ethyl substituent to give a stable benzylic cation at [M-15]⁺.
Loss of an alkene: Cleavage of the propyl group via a McLafferty-type rearrangement can lead to the loss of propene (C₃H₆), resulting in a significant peak at [M-42]⁺.
Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring can also occur.
Analysis of related compounds supports these predictions. For example, the mass spectrum of 4-methyl-2-propylphenol (B13851895) shows characteristic fragments that help identify its structure. nist.gov Similarly, the fragmentation of 4-ethylphenol often involves the loss of a methyl radical to form a major ion at m/z 107.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons and the protons of the ethyl and propyl side chains. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning the structure.
Aromatic Protons: Three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their specific shifts and coupling constants revealing their positions relative to the hydroxyl and alkyl groups. chemistrysteps.com
Alkyl Protons: The ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons. The propyl group would show a triplet for the terminal methyl group, a triplet for the methylene group attached to the ring, and a sextet for the central methylene group.
Hydroxyl Proton: A broad singlet for the phenolic -OH group would also be present, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. savemyexams.comlibretexts.org For this compound, nine distinct signals are expected (six for the aromatic ring and three for the alkyl side chains, assuming the propyl group carbons are unique). The chemical shifts are indicative of the carbon type:
Aromatic Carbons: The carbon bearing the hydroxyl group (C-1) would be the most downfield in the aromatic region (δ ~150-155 ppm). The other substituted (C-2, C-4) and unsubstituted (C-3, C-5, C-6) aromatic carbons would appear between δ 115-140 ppm. openstax.org
Alkyl Carbons: The carbons of the ethyl and propyl groups would appear in the upfield region of the spectrum (δ ~10-40 ppm).
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) |
| Aromatic-H | 6.5 - 7.5 | Doublet, Doublet of doublets, Singlet |
| Phenolic-OH | 4.0 - 8.0 (variable) | Broad Singlet |
| -CH₂- (Ethyl) | ~2.6 | Quartet |
| -CH₃ (Ethyl) | ~1.2 | Triplet |
| Ar-CH₂- (Propyl) | ~2.5 | Triplet |
| -CH₂- (Propyl) | ~1.6 | Sextet |
| -CH₃ (Propyl) | ~0.9 | Triplet |
| Aromatic-C | 115 - 155 | N/A |
| Alkyl-C | 10 - 40 | N/A |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational bands include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. semanticscholar.org
C-H Stretch (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Stronger absorptions from the ethyl and propyl groups appear just below 3000 cm⁻¹ (e.g., in the 2850-2960 cm⁻¹ range). semanticscholar.org
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1620 cm⁻¹ region, which are characteristic of the benzene ring. semanticscholar.org
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹ corresponds to the stretching of the C-O bond of the phenol (B47542).
O-H Bend: An in-plane bend for the O-H group can be found around 1330-1440 cm⁻¹.
C-H Bends (Out-of-Plane): Strong bands in the 650-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic ring.
In-situ FTIR has been used to monitor reactions involving related compounds like 4-ethyl-2-methoxyphenol (B121337), demonstrating its utility in tracking changes in functional groups in real-time. acs.org
Integration of Multi-Modal Spectroscopic Data for Comprehensive Analysis
For a definitive characterization of this compound, especially within a complex mixture, relying on a single analytical technique is often insufficient. A comprehensive analysis is best achieved by integrating data from multiple spectroscopic and chromatographic methods.
A typical workflow involves:
Separation and Tentative Identification: GC-MS or HPLC-DAD is used to separate the components of a mixture. The retention time and mass spectrum or UV spectrum provide a tentative identification of this compound.
Structural Confirmation: The suspected compound is isolated, or its identity is confirmed in the mixture using NMR spectroscopy. The detailed structural information from ¹H and ¹³C NMR provides unambiguous confirmation of the connectivity of atoms and the specific isomeric form.
Functional Group Verification: FTIR spectroscopy complements the analysis by quickly confirming the presence of key functional groups (hydroxyl, alkyl, aromatic ring), corroborating the structural information derived from MS and NMR.
A study on the purification of the closely related compound 4-ethyl-2-methoxyphenol successfully employed a combination of GC-MS, GC-FID, FTIR, and NMR to monitor the process and characterize the final product. acs.org This multi-modal approach ensures high confidence in the identification and purity assessment of the target compound, overcoming the limitations of any single technique and providing a complete analytical picture.
Computational Chemistry and Theoretical Studies on 4 Ethyl 2 Propylphenol
Quantum Chemical Calculations of Reaction Mechanisms and Kinetics
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms and kinetics involving 4-ethyl-2-propylphenol. rsc.org These computational approaches can map out reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of how the molecule behaves under various chemical conditions. rsc.org
For instance, in the context of enzymatic reactions, quantum chemical modeling has been used to propose catalytic mechanisms. icm.edu.pl Studies on enzymes like ethylbenzene (B125841) dehydrogenase, which can act on a variety of alkylaromatic compounds, utilize these calculations to understand substrate specificity and the formation of intermediates. icm.edu.pl While direct kinetic data for this compound's reactions are often embedded within broader studies of similar phenolic compounds, the principles derived from these calculations are applicable. For example, the study of n-propylphenol isomers reveals that their conversion rates are significantly lower than their ethyl-substituted counterparts, a finding that can be rationalized through computational analysis of the reaction energetics. icm.edu.pl
Theoretical models, often employing Density Functional Theory (DFT), can predict the thermodynamics and kinetics of reactions such as pyrolysis. In the study of related phenolic compounds like p-coumaryl alcohol, DFT calculations have been used to explore the potential energy surfaces of various reaction pathways, including concerted molecular eliminations and free-radical mechanisms, which are relevant to the thermal decomposition of substituted phenols like this compound. nih.gov
The following table summarizes key aspects of quantum chemical calculations in the study of reaction mechanisms relevant to this compound:
| Computational Aspect | Application and Significance | Relevant Findings for Analogous Compounds |
| Transition State Theory | Identification of the highest energy point along a reaction coordinate, which is crucial for determining the rate of a chemical reaction. | For related phenolic compounds, transition states for hydroxylation and dehydrogenation have been modeled to understand enzymatic catalysis. icm.edu.pl |
| Activation Energy (Ea) | Calculation of the minimum energy required to initiate a chemical reaction, providing insight into reaction feasibility and kinetics. | Studies on the pyrolysis of lignin (B12514952) model compounds show how different substituents on the phenol (B47542) ring affect the activation energies for various decomposition pathways. nih.gov |
| Reaction Pathway Analysis | Mapping the step-by-step transformation of reactants to products, including the identification of all intermediates and transition states. | In the enzymatic oxidation of ethylbenzene and its derivatives, computational analysis has helped to substantiate the existence of radical and carbocation intermediates. icm.edu.pl |
Density Functional Theory (DFT) for Molecular Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules like this compound. epfl.ch It allows for the accurate prediction of molecular geometries, vibrational frequencies (correlating to infrared spectra), and electronic transitions (correlating to UV-Visible spectra). nih.govresearchgate.net
DFT calculations can optimize the three-dimensional structure of this compound, providing precise bond lengths and angles. researchgate.net These optimized geometries are the foundation for further calculations of spectroscopic properties. For example, the vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) spectra to assign specific absorption bands to the vibrational modes of the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, helping to interpret experimental UV-Vis data. researchgate.net
The application of DFT extends to predicting various molecular descriptors that are crucial for understanding the reactivity and intermolecular interactions of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to describing chemical reactivity. researchgate.net
Below is a table of computed molecular properties for this compound, largely derived from public chemical databases that utilize computational methods. nih.gov
| Property | Computed Value | Significance |
| Molecular Formula | C₁₁H₁₆O | Defines the elemental composition of the molecule. nih.gov |
| Molecular Weight | 164.24 g/mol | The mass of one mole of the compound. nih.gov |
| XLogP3 | 3.7 | A measure of the molecule's lipophilicity, indicating its preference for non-polar environments. nih.gov |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (in this case, the hydroxyl group). nih.gov |
| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms with lone pairs available to accept a hydrogen bond (the oxygen atom). nih.gov |
| Rotatable Bond Count | 3 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. nih.gov |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior and intermolecular interactions of compounds like this compound. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules over time, offering insights into bulk properties and processes that are not accessible through static computational methods. researchgate.netuic.edu
For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or as part of a larger molecular assembly. These simulations can reveal how the ethyl and propyl groups influence the molecule's orientation and interactions with surrounding molecules, including solvent molecules or other chemical species. The simulations can also shed light on the formation of hydrogen bonds involving the phenolic hydroxyl group, which are critical in determining the physical and chemical properties of the compound. uic.edu
The insights gained from MD simulations are valuable for predicting macroscopic properties such as viscosity, diffusion coefficients, and the thermodynamics of mixing. While specific MD simulation studies focused solely on this compound are not extensively reported in the public literature, the methodologies are well-established and routinely applied to similar phenolic compounds to understand their behavior in complex systems. nih.govaps.org
The following table outlines the potential applications of molecular dynamics simulations in studying this compound:
| Simulation Aspect | Investigative Potential for this compound | Expected Insights |
| Solvation Dynamics | Simulating the molecule in various solvents to understand how it interacts with the surrounding medium. | Prediction of solubility, diffusion rates, and the structure of the solvent shell around the molecule. |
| Hydrogen Bonding Networks | Analyzing the formation, lifetime, and dynamics of hydrogen bonds between this compound molecules or with other hydrogen-bonding species. | Understanding of physical properties like boiling point and viscosity, as well as its role in molecular recognition processes. |
| Conformational Analysis | Exploring the different spatial arrangements (conformers) of the molecule and the energy barriers between them. | Identification of the most stable conformers and their populations at different temperatures, which influences reactivity and biological activity. |
| Interaction with Biomolecules | Modeling the binding of this compound to proteins or other biological macromolecules. | Elucidation of potential biological activities and the molecular basis for these activities. researchgate.net |
Biochemical Pathways and Microbial Degradation of Alkylphenols
Bacterial Catabolism of 4-Ethylphenol (B45693) and Related Alkylphenols
Bacteria have evolved sophisticated catabolic pathways to utilize alkylphenols as a source of carbon and energy. biorxiv.org The specific degradation route can depend on the bacterial species and the structure of the alkylphenol, particularly the nature and position of the alkyl substituents. Two primary aerobic catabolic pathways have been identified for 4-ethylphenol: one that begins with the oxidation of the alkyl side chain and another that involves the hydroxylation of the aromatic ring. researchgate.net
In bacteria such as Pseudomonas putida JD1, the degradation of 4-ethylphenol is initiated by the oxidation of the ethyl side chain. researchgate.netasm.org In contrast, other bacteria, including Rhodococcus and other Pseudomonas species, initiate catabolism by hydroxylating the aromatic ring to form an alkylcatechol intermediate. frontiersin.orgresearchgate.net This latter pathway is particularly significant for a range of 4-alkylphenols.
Studies on Rhodococcus rhodochrous EP4 and Rhodococcus jostii RHA1 have elucidated a comprehensive pathway for 4-ethylphenol degradation that proceeds through the formation of 4-ethylcatechol. frontiersin.orgbohrium.comeltislab.com This intermediate is then channeled into a meta-cleavage pathway for ring fission. frontiersin.orgbiorxiv.org Research has shown that some bacteria can degrade a wide variety of 4-alkylphenols with different side chain lengths and branching, including ethyl, propyl, and butyl groups. asm.org
Table 1: Bacterial Strains and their Pathways for Alkylphenol Degradation
| Bacterial Strain | Substrate(s) | Initial Step | Key Pathway | Reference |
|---|---|---|---|---|
| Rhodococcus rhodochrous EP4 | 4-Ethylphenol, 4-Propylphenol (B1200801) | Ring Hydroxylation | Meta-cleavage | frontiersin.orgbohrium.com |
| Pseudomonas putida JD1 | 4-Ethylphenol, 4-n-Propylphenol | Side-chain Oxidation | Quinone Methide Formation | researchgate.netasm.org |
| Pseudomonas sp. KL28 | 4-Ethylphenol, 3-Alkylphenols | Ring Hydroxylation | Meta-cleavage | researchgate.netscispace.com |
| Sphingobium fuliginis TIK-1 | 4-tert-Butylphenol, various 4-Alkylphenols | Ring Hydroxylation | Meta-cleavage | asm.orgasm.org |
| Pseudomonas sp. strain MS-1 | 2-sec-Butylphenol, other 2-Alkylphenols | Ring Hydroxylation | Meta-cleavage | nih.gov |
The meta-cleavage pathway is a central route for the bacterial degradation of aromatic compounds, including the alkylcatechols formed from alkylphenols. nih.gov This pathway involves the enzymatic cleavage of the aromatic ring adjacent to the two hydroxyl groups of the catechol molecule. nih.gov
In the case of 4-alkylphenols, the process begins with their conversion to 4-alkylcatechols. frontiersin.orgresearchgate.net An enzyme known as an extradiol dioxygenase then cleaves the C-C bond between one of the hydroxyl-bearing carbons and an adjacent carbon. frontiersin.orgresearchgate.net For instance, in Rhodococcus jostii RHA1, the enzyme AphC, a catechol 2,3-dioxygenase, catalyzes the cleavage of 4-alkylcatechols. researchgate.net This cleavage results in the formation of a linear, unsaturated muconic semialdehyde derivative, specifically a 2-hydroxy-6-oxo-5-alkylhexa-2,4-dienoate. researchgate.net
Subsequent enzymatic reactions further process this ring-fission product, ultimately generating central metabolites like pyruvate (B1213749) and acyl-CoA. frontiersin.org These metabolites can then enter the tricarboxylic acid (TCA) cycle, completing the mineralization of the original aromatic compound. The meta-cleavage pathway is the exclusive route for 4-alkylphenol catabolism in certain rhodococci, whereas unsubstituted phenol (B47542) is processed via an ortho-cleavage pathway in the same organisms. frontiersin.orgbiorxiv.org This substrate-specific routing highlights the metabolic specialization within these bacteria.
The initial transformation of many alkylphenols is a critical hydroxylation step catalyzed by specialized enzymes known as alkylphenol hydroxylases. frontiersin.org These enzymes introduce a hydroxyl group onto the aromatic ring, typically at the position ortho to the existing hydroxyl group, to form the corresponding alkylcatechol. scispace.com
One well-studied example is the two-component alkylphenol hydroxylase AphAB, identified in Rhodococcus rhodochrous EP4. frontiersin.orgeltislab.com This enzyme system is responsible for the conversion of 4-ethylphenol to 4-ethylcatechol. frontiersin.orgbiorxiv.org AphAB exhibits high specific activity for 4-ethylphenol and 4-propylphenol but does not significantly transform phenol. frontiersin.orgbiorxiv.orgeltislab.com The genes encoding this enzyme, aphA and aphB, are strongly upregulated in the presence of 4-ethylphenol. frontiersin.orgbiorxiv.org
Another type of enzyme involved in the initial transformation is 4-ethylphenol methylenehydroxylase (4EPMH), found in Pseudomonas putida JD1. asm.org Unlike the AphAB system, 4EPMH does not directly hydroxylate the ring. Instead, it acts as a dehydrogenase, oxidizing the substrate to a quinone methide intermediate, which is then hydrated to form an alcohol. asm.orgresearchgate.netnih.gov This enzyme can act on a range of 4-alkylphenols, including 4-n-propylphenol and 4-n-butylphenol, hydroxylating the methylene (B1212753) group adjacent to the ring. asm.orgnih.gov
Enzyme-Mediated Biodegradation Processes
Beyond the specific bacterial pathways, a broader range of enzymes contributes to the biodegradation of alkylphenols in the environment. mdpi.com These enzymes, often produced by fungi and bacteria, possess a high degree of non-specificity, allowing them to act on a wide variety of recalcitrant organic pollutants. nih.gov
Ligninolytic enzymes, such as laccases and peroxidases, are particularly important in this context. nih.gov Laccases, copper-containing oxidoreductases produced by white-rot fungi, can directly oxidize phenolic compounds, initiating their degradation. mdpi.comnih.gov Peroxidases, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are another class of powerful oxidative enzymes. nih.gov They use hydrogen peroxide to generate highly reactive radicals that can attack and break down complex aromatic structures, including various alkylphenols. nih.gov These enzymatic processes are crucial for the natural attenuation of pollutants in soil and water systems. usgs.gov
Table 2: Key Enzymes in Alkylphenol Biodegradation
| Enzyme | Enzyme Type | Function | Organism Example | Reference |
|---|---|---|---|---|
| AphAB | Two-component Hydroxylase | Hydroxylates 4-alkylphenols to 4-alkylcatechols | Rhodococcus rhodochrous EP4 | frontiersin.orgeltislab.com |
| 4-Ethylphenol Methylenehydroxylase (4EPMH) | Dehydrogenase (Flavocytochrome c) | Oxidizes alkyl side chain to form an alcohol | Pseudomonas putida JD1 | asm.orgresearchgate.net |
| AphC / BphC | Extradiol Dioxygenase | Catalyzes meta-cleavage of 4-alkylcatechols | Rhodococcus jostii RHA1 | frontiersin.orgresearchgate.net |
| Laccase | Oxidoreductase | Oxidizes phenolic compounds | White-rot fungi | mdpi.comnih.gov |
| Manganese Peroxidase (MnP) | Peroxidase | Oxidizes phenolic and non-phenolic compounds | Phanerochaete chrysosporium | nih.gov |
| Lignin Peroxidase (LiP) | Peroxidase | Oxidizes non-phenolic compounds | White-rot fungi | nih.gov |
Environmental Fate and Transformation Mechanisms of 4 Ethyl 2 Propylphenol
Oxidation by Reactive Oxygen Species in Environmental Compartments
In the environment, 4-ethyl-2-propylphenol is subject to oxidation by various reactive oxygen species (ROS), which are highly reactive and short-lived chemical entities. wikipedia.org The most significant of these in atmospheric and aquatic systems is the hydroxyl radical (•OH). wikipedia.org
The reaction of hydroxyl radicals with alkylphenols can proceed via two primary pathways: hydrogen abstraction from the phenolic group or the alkyl side chains, and •OH addition to the aromatic ring. bohrium.comcapes.gov.br For instance, in the case of 4-ethylphenol (B45693), a structurally similar compound, the reaction with hydroxyl radicals leads to the formation of various intermediates. bohrium.comnih.gov In aqueous solutions, the OH-addition reaction is favored, whereas in the gas phase, both addition and hydrogen abstraction are significant. bohrium.com The presence of other atmospheric constituents, such as NOx, can further influence the reaction pathways and the resulting products. nih.gov
Advanced oxidation processes (AOPs), which are engineered systems that generate ROS like hydroxyl radicals, are effective in degrading alkylphenols in water and wastewater. arabjchem.org Photocatalytic oxidation, using catalysts like titanium dioxide (TiO2), is a prominent AOP for alkylphenol removal, potentially leading to complete mineralization. arabjchem.orgresearchgate.net The efficiency of these processes can be influenced by factors such as the catalyst formulation and the presence of other substances like hydrogen peroxide, which can enhance the degradation rate. researchgate.netnih.gov
Degradation Products and Their Formation Pathways
The degradation of this compound results in the formation of a variety of intermediate products before potential complete mineralization to CO2 and water. The specific products formed depend on the degradation pathway.
In biological systems, the initial step in the aerobic degradation of 4-ethylphenol by certain bacteria, such as Pseudomonas putida, involves the oxidation of the ethyl side chain. researchgate.net This is catalyzed by the enzyme 4-ethylphenol methylenehydroxylase, which converts 4-ethylphenol into 1-(4'-hydroxyphenyl)ethanol through a quinone methide intermediate. researchgate.netresearchgate.net A similar mechanism can be expected for this compound, where the propyl or ethyl side chain is hydroxylated. Subsequent enzymatic reactions would further break down these initial products.
During chemical oxidation, such as with hydroxyl radicals, the initial products are often hydroxylated derivatives of the parent compound. bohrium.comnih.gov For 4-ethylphenol, major products in both gas and liquid phases include 4-ethylbenzene-1,2-diol and other more complex structures. nih.gov The degradation of other alkylphenols, like 4-tert-butylphenol, by bacterial strains has been shown to produce corresponding catechols (e.g., 4-tert-butylcatechol) which are then subject to ring cleavage. asm.org
Photocatalytic degradation of alkylphenols can also lead to a series of intermediates. rsc.orgresearchgate.net While the ultimate goal is complete mineralization, studies on similar compounds have shown that intermediate organic compounds are formed and their toxicity may decrease over the course of the degradation process. rsc.org
Aerobic and Anaerobic Biotransformation Dynamics
The biotransformation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microbial communities and enzymatic pathways involved.
Aerobic Biotransformation:
Under aerobic conditions, bacteria have evolved specific pathways to degrade alkylphenols. For many short- and medium-chain 4-n-alkylphenols, degradation proceeds through a meta-cleavage pathway of the corresponding catechol intermediate. asm.org Several bacterial strains, such as those from the genus Sphingobium, have been identified that can utilize alkylphenols as a carbon source. asm.org For example, Sphingobium fuliginis TIK-1 can degrade a wide range of 4-alkylphenols, including 4-ethylphenol and 4-n-propylphenol. asm.org The initial step often involves hydroxylation of the alkyl side chain, as seen with the enzyme 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1. researchgate.netresearchgate.net This enzyme is active on a range of 4-alkylphenols, hydroxylating the methylene (B1212753) group adjacent to the aromatic ring. researchgate.net
Anaerobic Biotransformation:
The table below summarizes the key aspects of aerobic and anaerobic biotransformation of related alkylphenols.
| Transformation Type | Conditions | Key Microorganisms (Examples) | Initial Reaction Examples |
| Aerobic | Oxygen-rich | Pseudomonas putida, Sphingobium fuliginis | Side-chain hydroxylation, ring hydroxylation |
| Anaerobic | Oxygen-deficient | Various uncharacterized consortia | Carboxylation, other activation steps |
Theoretical Studies on Environmental Reaction Pathways
Theoretical studies, primarily using quantum chemical calculations, provide valuable insights into the reaction mechanisms, kinetics, and thermodynamics of the environmental transformation of alkylphenols at a molecular level.
For the reaction of 4-ethylphenol with hydroxyl radicals, computational studies have elucidated the dominant reaction pathways in different environmental phases. bohrium.comnih.gov These studies have calculated the energy barriers for different reaction steps, such as hydrogen abstraction versus hydroxyl radical addition, and have helped to predict the branching ratios of these competing pathways. bohrium.com For instance, it was found that in an aqueous solution, the OH-addition pathway is more favorable for 4-ethylphenol, while in the gas phase, the branching ratio is different. bohrium.comnih.gov
Theoretical models can also predict the subsequent reactions of the initial intermediates, mapping out complex reaction networks and identifying the most likely degradation products. bohrium.com Furthermore, these studies can assess the influence of environmental factors, such as the presence of mineral surfaces (e.g., SiO2), which can catalyze and accelerate the degradation reactions. bohrium.com The ecotoxicity of the predicted transformation products can also be estimated using computational tools, providing a more comprehensive risk assessment. bohrium.comnih.gov
Studies on the pyrolysis of lignin (B12514952) model compounds, which can include structures similar to this compound, also utilize theoretical calculations to understand the formation of various phenolic products. nih.govacs.org These studies help to explain the product distributions observed in experimental pyrolysis and provide a fundamental understanding of the bond-breaking and rearrangement reactions that occur at high temperatures. nih.gov
Emerging Research Directions and Future Perspectives
Novel Biocatalytic Approaches for Selective Transformations
The use of enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Research is increasingly directed towards discovering and engineering enzymes capable of specific transformations of alkylphenols like 4-Ethyl-2-propylphenol. These biocatalytic methods are advantageous due to their high specificity, reduced by-product formation, and operation under mild reaction conditions. nih.gov
One promising enzyme class is the hydroxylase group. For instance, 4-Ethylphenol (B45693) methylenehydroxylase (4EPMH), found in Pseudomonas putida JD1, is known to act on a variety of 4-alkylphenols. researchgate.net This enzyme functions by dehydrogenating the substrate to form a quinone methide, which is then hydrated to an alcohol. researchgate.net It hydroxylates the methylene (B1212753) group adjacent to the benzene (B151609) ring, and has been shown to be active on 4-n-propylphenol, a structurally similar compound. researchgate.net This suggests a high potential for 4EPMH to selectively hydroxylate the ethyl group of this compound.
Another significant enzyme superfamily is the cytochrome P450 monooxygenases (P450s) . These heme-thiolate proteins are known to catalyze a wide array of oxidative reactions, including hydroxylation, on diverse xenobiotic compounds. nih.govnih.gov A fungal P450, CYP63A2, has demonstrated broad substrate specificity, capable of oxidizing the alkyl side chains (from C3 to C9) of various alkylphenols. nih.gov This versatility makes it a strong candidate for catalyzing the selective oxidation of either the ethyl or propyl group of this compound.
Laccases , a class of multi-copper oxidases, are also being explored for their ability to oxidize phenolic compounds. nih.govijcmas.com These enzymes perform single-electron oxidations using molecular oxygen as the final electron acceptor, which makes them an attractive green alternative to chemical oxidants. nih.gov The oxidation of phenolic compounds by laccases generates reactive radical species. nih.gov In the case of this compound, this could lead to controlled polymerization or the formation of dimerized products, opening pathways to new materials.
| Enzyme Class | Example Enzyme | Type of Transformation | Potential Product from this compound |
|---|---|---|---|
| Hydroxylase | 4-Ethylphenol methylenehydroxylase (4EPMH) | Side-chain hydroxylation | 1-(3-Propyl-4-hydroxyphenyl)ethanol |
| Monooxygenase | Cytochrome P450 (e.g., CYP63A2) | Side-chain hydroxylation / oxidation | Hydroxylated derivatives on ethyl or propyl chain |
| Oxidase | Laccase | Radical-mediated oxidation / polymerization | Oligomers or polymers of this compound |
Advanced Spectroscopic Techniques for In-Situ Monitoring
Understanding and optimizing chemical reactions require precise control over reaction parameters. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring, providing dynamic information on reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.comnih.gov
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring reactions in solution. mt.com The technique uses an evanescent wave that penetrates a short distance into the sample, allowing for the analysis of optically dense mixtures typical of chemical syntheses. mt.com For reactions involving this compound, ATR-FTIR could track changes in the characteristic vibrational bands, such as the broad O-H stretch (around 3300-3500 cm⁻¹) and the strong C-O stretch (near 1000 cm⁻¹). libretexts.org This methodology has been successfully applied to monitor the synthesis of other phenolic compounds like bisphenol F, demonstrating its utility in tracking reaction kinetics and optimizing process parameters. rsc.org
Raman spectroscopy is another non-invasive technique that offers significant advantages for in-situ monitoring. irdg.org It is insensitive to water, can analyze samples through glass reaction vessels, and provides detailed structural information based on vibrational scattering. irdg.orgmdpi.com This technique is highly effective for monitoring polymerization reactions, where changes in specific Raman bands can quantify monomer conversion. azom.com For example, in a potential laccase-catalyzed polymerization of this compound, Raman spectroscopy could monitor the disappearance of monomer-specific bands and the appearance of new bands corresponding to the polymer backbone in real-time. azom.com
These in-situ methods enable a deeper understanding of reaction mechanisms by detecting transient and labile intermediates that might be missed by traditional offline analysis. spectroscopyonline.com The data gathered can be used to build accurate kinetic models and ensure process safety and efficiency. rsc.org
| Technique | Principle | Key Advantages | Monitored Vibrations for this compound |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Infrared absorption via an evanescent wave | Ideal for optically dense solutions; no sample preparation needed mt.com | O-H stretch (~3300-3500 cm⁻¹), C-O stretch (~1000 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹) libretexts.org |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-invasive, insensitive to water, can be used with fiber optics for remote sensing irdg.org | Aromatic ring breathing modes, C-H vibrations of alkyl groups, changes in vinyl bands if applicable |
Integrated Experimental and Computational Approaches for Mechanistic Insights
The synergy between advanced experimental techniques and high-level computational chemistry is a powerful paradigm for elucidating complex reaction mechanisms. This integrated approach allows researchers to probe reaction pathways, characterize transition states, and understand the electronic factors governing the reactivity of molecules like this compound.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate a wide range of molecular properties. scholarsresearchlibrary.com For substituted phenols, DFT has been successfully employed to compute O-H bond dissociation enthalpies (BDEs) and ionization potentials, which are critical parameters for understanding antioxidant activity and reactivity towards radical species. nih.govijesi.org Applying DFT to this compound would allow for a detailed analysis of how the ortho-propyl and para-ethyl substituents influence the electron density of the phenyl ring and the stability of the corresponding phenoxyl radical. ucc.edu.gh This provides fundamental insights into its reactivity in oxidation reactions.
Combining these computational predictions with experimental data from in-situ spectroscopy creates a robust framework for mechanistic investigation. For example, intermediates observed using ATR-FTIR or Raman spectroscopy can be computationally modeled to confirm their structure and stability. ou.edu Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model enzymatic reactions, providing insights into how this compound binds within an enzyme's active site and the mechanism of its biocatalytic transformation. nih.gov Future research may also leverage automated reaction discovery tools to systematically explore complex chemical reaction networks, predicting potential side reactions and decomposition pathways. arxiv.org
This integrated strategy, where computational models guide experimental design and experimental results validate theoretical predictions, is essential for advancing the fundamental understanding of this compound's chemical behavior and for the rational design of new catalysts and processes. nih.gov
| Methodology | Application to this compound | Mechanistic Insight Provided |
|---|---|---|
| DFT Calculations | Calculation of Bond Dissociation Enthalpy (BDE), ionization potential, and electron distribution | Understanding of intrinsic reactivity, antioxidant potential, and substituent effects nih.govijesi.org |
| In-situ Spectroscopy (FTIR/Raman) + DFT | Experimental detection and computational modeling of reaction intermediates and transition states | Validation of reaction pathways and elucidation of kinetic and thermodynamic profiles ou.edu |
| QM/MM Simulations | Modeling of enzyme-substrate interactions for biocatalytic transformations | Revealing the mechanism of enzyme selectivity and catalysis at the atomic level nih.gov |
Q & A
Basic: What are the recommended methods for synthesizing 4-Ethyl-2-propylphenol in laboratory settings?
Answer:
The synthesis of this compound typically involves alkylation or Friedel-Crafts acylation followed by reduction. For example:
- Step 1 : Use phenol as a starting material and introduce ethyl and propyl groups via electrophilic aromatic substitution. Optimize reaction conditions (e.g., temperature, catalyst) to minimize side products like para-substituted isomers .
- Step 2 : Catalytic reduction or demethylation may be required if protective groups are used. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Validation : Confirm regioselectivity using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the ortho-substitution pattern .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 270 nm) to assess purity. Compare retention times against known standards .
- Spectroscopy :
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., ethyl at C4, propyl at C2). Look for splitting patterns indicative of steric hindrance .
- FT-IR : Identify phenolic -OH stretches (~3200–3600 cm) and alkyl C-H bonds (~2800–3000 cm) .
- Elemental Analysis : Verify empirical formula (CHO) with ≤0.3% deviation .
Advanced: How can conflicting data on the catalytic activity of this compound in oxidation reactions be resolved?
Answer:
- Replicate Experiments : Standardize reaction conditions (e.g., solvent purity, catalyst loading, oxygen partial pressure) to isolate variables .
- Control Studies : Compare results against inert analogs (e.g., 4-Ethylphenol) to determine if the propyl group enhances steric effects or electronic modulation .
- Data Triangulation : Cross-validate findings using multiple techniques (e.g., kinetic studies, X-ray crystallography of intermediates) and consult peer-reviewed risk assessments for benchmarking .
Advanced: What strategies optimize the stability of this compound under varying pH conditions?
Answer:
- pH-Dependent Stability Assays : Conduct accelerated degradation studies at pH 2–12. Use UV-Vis spectroscopy to track absorbance shifts indicative of structural changes .
- Buffering Agents : Add phosphate or citrate buffers to stabilize the phenolic -OH group in aqueous solutions. Avoid alkaline conditions (pH >10) to prevent deprotonation and oxidation .
- Storage Recommendations : Store in amber vials under nitrogen at 4°C to mitigate photolytic and oxidative degradation .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
- Waste Disposal : Neutralize phenolic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How to design experiments assessing the environmental impact of this compound degradation byproducts?
Answer:
- Biodegradation Studies : Expose the compound to soil or microbial consortia under aerobic/anaerobic conditions. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for byproduct identification .
- Ecotoxicology : Test byproduct toxicity using Daphnia magna or algal growth inhibition assays. Compare results to regulatory thresholds (e.g., EPA guidelines) .
- Computational Modeling : Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .
Advanced: What mechanistic insights explain the role of this compound in radical scavenging?
Answer:
- Electron Paramagnetic Resonance (EPR) : Detect stable radical adducts (e.g., DPPH or ABTS radicals) to quantify antioxidant capacity .
- Kinetic Isotope Effects (KIE) : Substitute phenolic -OH with deuterium to assess hydrogen-atom transfer (HAT) vs. electron transfer (ET) mechanisms .
- Computational Chemistry : Perform density functional theory (DFT) calculations to map bond dissociation energies (BDEs) and identify active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
